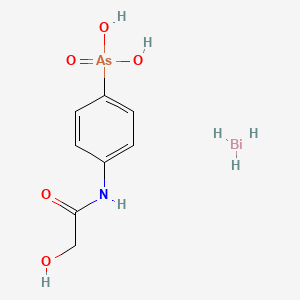
Glicobiarsol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glicobiarsol, also known by its trade name Milibis, is an organometallic antiprotozoal agent. It has been used in both humans and dogs to treat protozoal infections, particularly those caused by amoebas and trichomonads . The compound is characterized by its unique structure, which includes both arsenic and bismuth atoms.
Preparation Methods
The synthesis of Glicobiarsol involves the reaction of 4-aminophenylarsenoxide with bismuth nitrate in the presence of acetic acid. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve additional purification steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Glicobiarsol undergoes several types of chemical reactions, including:
Oxidation: The arsenic component can be oxidized to form arsenic acid derivatives.
Reduction: The compound can be reduced to form arsenic trioxide derivatives.
Substitution: The phenyl group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glicobiarsol has been extensively studied for its antiprotozoal properties. It has been used in the treatment of amoebiasis and trichomoniasis in both humans and animals . In addition to its medical applications, this compound has been investigated for its potential use in chemical research, particularly in the study of organometallic compounds and their interactions with biological systems .
Mechanism of Action
The mechanism of action of Glicobiarsol involves the inhibition of protozoal enzymes, leading to the disruption of essential metabolic processes within the parasite. The compound targets specific enzymes involved in the synthesis of nucleic acids and proteins, ultimately leading to the death of the protozoal cells . The molecular pathways involved in this process are still under investigation, but it is believed that the arsenic and bismuth components play a crucial role in the compound’s efficacy.
Comparison with Similar Compounds
Glicobiarsol is unique among antiprotozoal agents due to its dual metal composition. Similar compounds include:
Arsphenamine: Another arsenic-containing compound used to treat protozoal infections.
Bismuth subsalicylate: A bismuth-containing compound used to treat gastrointestinal infections.
Compared to these compounds, this compound offers a broader spectrum of activity and a unique mechanism of action that makes it particularly effective against certain protozoal infections .
Properties
Molecular Formula |
C8H13AsBiNO5 |
|---|---|
Molecular Weight |
487.09 g/mol |
IUPAC Name |
bismuthane;[4-[(2-hydroxyacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H10AsNO5.Bi.3H/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;;; |
InChI Key |
HDWGKSHYXPTCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O.[BiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















